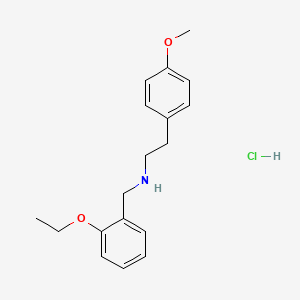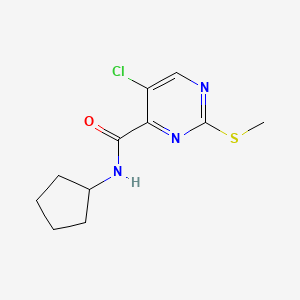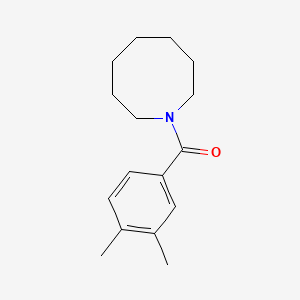
N-(2-ethoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, commonly known as EBME, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of EBME is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. It has been found to have a higher affinity for the 5-HT2A receptor subtype compared to other serotonin receptor subtypes. EBME has also been found to have a moderate affinity for dopamine receptors, particularly the D2 receptor subtype.
Biochemical and Physiological Effects
EBME has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to an increase in mood and a reduction in anxiety. EBME has also been found to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness.
实验室实验的优点和局限性
EBME has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various physiological processes.
However, there are also limitations to the use of EBME in lab experiments. It has a relatively short half-life, which can make it difficult to measure its effects over an extended period. It also has a moderate affinity for dopamine receptors, which can complicate the interpretation of results when studying the effects of phenethylamines on dopamine receptors.
未来方向
There are several future directions for research on EBME. One area of interest is the development of new phenethylamines with higher affinity for serotonin receptors. Another area of interest is the study of the long-term effects of EBME on the brain and other physiological systems. Additionally, research could be conducted on the potential therapeutic uses of EBME, such as in the treatment of mood disorders or addiction.
Conclusion
In conclusion, EBME is a chemical compound that has been widely used in scientific research. It has a high affinity for serotonin receptors and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, it remains a useful tool for studying the structure-activity relationship of phenethylamines and the role of serotonin in various physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of EBME.
合成方法
The synthesis of EBME involves the condensation of 4-methoxyphenylacetone with 2-ethoxybenzylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound as a white crystalline powder.
科学研究应用
EBME has been used in scientific research as a tool to study the structure-activity relationship of phenethylamines. It has been found to have a high affinity for serotonin receptors and has been used to study the role of serotonin in various physiological processes. EBME has also been used to study the effects of phenethylamines on dopamine receptors and has been found to have a moderate affinity for these receptors.
属性
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-21-18-7-5-4-6-16(18)14-19-13-12-15-8-10-17(20-2)11-9-15;/h4-11,19H,3,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFZTZHYTURMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)


![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)

![4-[2-(allyloxy)-3,5-dibromobenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B5375109.png)
![N-methyl-N-{2-[(2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B5375117.png)
![N~1~-(4-fluoro-2-methylphenyl)-N~2~-[(pyridin-3-yloxy)acetyl]alaninamide](/img/structure/B5375121.png)
![4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5375122.png)

![6-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5375157.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5375164.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)